2,3-Dichloro-1-propanol

Beschreibung

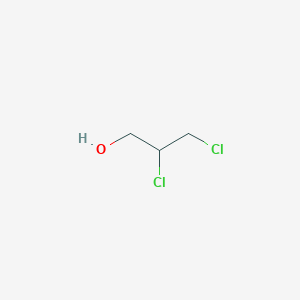

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dichloropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2O/c4-1-3(5)2-6/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCYIJGIGSDJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2O | |

| Record name | 2,3-DICHLORO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024038 | |

| Record name | 2,3-Dichloro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-dichloro-1-propanol is a viscous colorless to amber liquid with an ethereal odor. (NTP, 1992), Liquid, Colorless to amber liquid with an ethereal odor; [CAMEO] | |

| Record name | 2,3-DICHLORO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanol, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichloropropanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2968 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

361 to 365 °F at 760 mmHg (NTP, 1992), 183-185 °C | |

| Record name | 2,3-DICHLORO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLOROPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2743 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

196.5 °F (NTP, 1992) | |

| Record name | 2,3-DICHLORO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 10 mg/mL at 76.1 °F (NTP, 1992), Soluble in ethanol, ether, acetone | |

| Record name | 2,3-DICHLORO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLOROPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2743 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3607 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.3607 @ 20 °C/4 °C | |

| Record name | 2,3-DICHLORO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLOROPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2743 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.18 [mmHg] | |

| Record name | 2,3-Dichloropropanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2968 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

VISCOUS LIQ | |

CAS No. |

616-23-9 | |

| Record name | 2,3-DICHLORO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-2,3-Dichloro-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloropropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichloro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloropropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLORO-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88I7UKE7IM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DICHLOROPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2743 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Dichloro-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-1-propanol (2,3-DCP), a halogenated alcohol, is a viscous, colorless to amber liquid with an ethereal odor.[1][2] It is an important chemical intermediate, notably in the production of epichlorohydrin.[1] This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and an exploration of its toxicological profile, including its impact on cellular signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. This data is essential for its handling, application in synthetic chemistry, and for understanding its environmental and biological fate.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₆Cl₂O | [1][3] |

| Molecular Weight | 128.99 g/mol | [3][4] |

| Appearance | Viscous, colorless to amber liquid with an ethereal odor | [1][2] |

| Boiling Point | 182 °C (at 760 mmHg) | [3][4] |

| Melting Point | -29.15 °C | [3][5] |

| Density | 1.360 g/mL at 20 °C | [3][5] |

| Refractive Index (n_D^20) | 1.4835 - 1.4855 | [3][4] |

| Flash Point | 93 °C | [3][4] |

| Vapor Pressure | 0.214 mmHg at 25 °C | [3][4] |

| Solubility in Water | 1-10 g/L | [3][4] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and ether | [6] |

| pKa | 13.75 ± 0.10 (Predicted) | [3] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR | Spectra available | [7] |

| ¹³C NMR | Spectra available | [7] |

| Infrared (IR) Spectroscopy | Spectra available | [2][8] |

| Mass Spectrometry (MS) | Spectra available | [2] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties, synthesis, and analysis of this compound.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Materials:

-

This compound sample

-

Thiele tube

-

Mineral oil

-

Thermometer (-10 to 200 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band

-

Bunsen burner or heating mantle

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Place a small amount (approximately 0.5 mL) of this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, immersing the sample and thermometer bulb in the mineral oil.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[9]

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the solubility of a substance in water at a given temperature.

Materials:

-

This compound

-

Distilled or deionized water

-

Erlenmeyer flasks with stoppers

-

Shaking incubator or water bath with shaker

-

Centrifuge

-

Analytical balance

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Add an excess amount of this compound to a known volume of water in an Erlenmeyer flask.

-

Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Shake the flask for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to stand undisturbed for several hours to allow for phase separation.

-

Carefully transfer an aliquot of the aqueous phase to a centrifuge tube, avoiding any undissolved solute.

-

Centrifuge the aliquot to remove any suspended micro-droplets of the solute.

-

Accurately withdraw a known volume of the clear supernatant for analysis.

-

Quantify the concentration of this compound in the supernatant using a calibrated GC-MS method.

-

The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L).

Synthesis of this compound from Glycerol

This protocol describes a general method for the synthesis of dichloropropanols from glycerol, which can be optimized for the production of the 2,3-isomer.

Materials:

-

Glycerol

-

Concentrated Hydrochloric Acid (HCl)

-

Adipic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine glycerol and adipic acid (e.g., 10% by weight of glycerol).[10]

-

Slowly add an excess of concentrated hydrochloric acid. A molar ratio of HCl to glycerol of 4:1 has been reported to be effective.[10]

-

Heat the reaction mixture to a specific temperature (e.g., 105 °C) and maintain for a set duration (e.g., 10 hours) with vigorous stirring.[10]

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation under reduced pressure to isolate this compound from other isomers and byproducts.

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound in a sample matrix.

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-WAX)

-

Autosampler

Procedure:

-

Sample Preparation:

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 40-60 °C, held for a few minutes, followed by a ramp to a final temperature of 200-250 °C. The specific program should be optimized for the separation of 2,3-DCP from other components in the sample.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of this compound.

-

-

Data Analysis:

-

Identify this compound by its retention time and mass spectrum.

-

Quantify the analyte by comparing its peak area to that of the internal standard using a calibration curve.

-

Toxicological Profile and Signaling Pathways

This compound is classified as a toxic substance.[4] While much of the detailed mechanistic research has been conducted on its isomer, 1,3-dichloro-2-propanol (1,3-DCP), the findings provide valuable insights into the potential toxicological pathways of 2,3-DCP. The genotoxicity of 1,3-DCP observed in vitro is largely attributed to its metabolic conversion to the reactive epoxide, epichlorohydrin.[13]

Studies on 1,3-DCP have shown that it can induce apoptosis and inflammation in various cell types. A key mechanism involves the generation of reactive oxygen species (ROS), which in turn activates downstream signaling cascades.

MAPKs and NF-κB Signaling Pathway

Research on BV-2 microglia cells has demonstrated that 1,3-DCP induces neurotoxicity through the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, mediated by ROS.[14] This leads to inflammation and apoptosis.[14] Given the structural similarity, it is plausible that 2,3-DCP could trigger similar cellular responses.

Caption: Dichloropropanol-induced toxicity pathway.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a given sample, from preparation to final data analysis.

Caption: Workflow for 2,3-DCP analysis.

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties that are crucial for its industrial applications. However, its toxicological profile, particularly its potential to induce cellular damage through pathways involving oxidative stress, warrants careful handling and further investigation. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers and scientists working with this compound, enabling consistent and reliable characterization and analysis. A deeper understanding of its interaction with biological systems is essential for ensuring its safe use and for the development of potential therapeutic interventions in cases of exposure.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. (+-)-2,3-Dichloro-1-propanol | C3H6Cl2O | CID 12018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. lookchem.com [lookchem.com]

- 5. This compound CAS#: 616-23-9 [chemicalbook.com]

- 6. This compound (616-23-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 7. This compound(616-23-9) 1H NMR [m.chemicalbook.com]

- 8. This compound(616-23-9) IR Spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. 1,3-Dichloro-2-propanol evokes inflammation and apoptosis in BV-2 microglia via MAPKs and NF-κB signaling pathways mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 2,3-Dichloro-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2,3-dichloro-1-propanol (DCIP), a viscous, colorless to amber liquid with an ethereal odor.[1][2] This halogenated alcohol is a significant compound in chemical synthesis, primarily used in the production of epichlorohydrin.[1] A thorough understanding of its physical characteristics is paramount for its safe handling, application in experimental design, and in the development of novel synthetic routes.

Core Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical data for this compound, providing a ready reference for laboratory and research applications.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₃H₆Cl₂O | [2] | |

| Molecular Weight | 128.99 | g/mol | [3] |

| Appearance | Viscous colorless to amber liquid | [1][2] | |

| Odor | Ethereal | [1][2] | |

| Boiling Point | 182 - 185 | °C | [1] |

| Melting Point | -29.15 | °C | [2] |

| Density | 1.360 | g/mL at 20 °C | [4][5] |

| Solubility in Water | 1 - 10 | g/L | [2][3] |

| Vapor Pressure | 0.18 - 0.214 | mmHg at 25 °C | [1][2] |

| Refractive Index | 1.4819 - 1.4855 | at 20 °C | [1][6] |

| Flash Point | 93 | °C | [5][6] |

| CAS Number | 616-23-9 |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the generalized experimental methodologies for measuring the key properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination, especially with small sample volumes, is the micro-reflux technique.

Apparatus:

-

A small test tube (e.g., 150 mm diameter)

-

A thermometer with a suitable range

-

A heating block or oil bath

-

A magnetic stirrer and a small stir bar

-

A clamp to hold the test tube and thermometer

Procedure:

-

Approximately 0.5 mL of the liquid sample is placed into the test tube along with a small magnetic stir bar.

-

The test tube is securely clamped within the heating block or oil bath, which is positioned on the magnetic stirrer.

-

The thermometer is clamped such that its bulb is positioned about 1 cm above the surface of the liquid. This ensures the temperature of the vapor is measured, not the liquid itself.

-

The stirrer is activated to ensure gentle and uniform heating.

-

The heating block is gradually warmed.

-

The observer watches for the liquid to begin boiling and for a ring of condensing vapor to form on the inner wall of the test tube. This indicates that the liquid is refluxing.

-

The thermometer bulb should be positioned at the level of this condensation ring to obtain an accurate reading.

-

When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is recorded as the boiling point of the liquid.

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a crucial indicator of purity. While this compound is a liquid at ambient temperatures, this protocol is included for its general importance in organic chemistry. The capillary tube method is a standard procedure.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (if the sample is crystalline)

Procedure:

-

A small amount of the solid organic compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube.

-

The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

The sample is heated rapidly at first to determine an approximate melting range.

-

The apparatus is allowed to cool, and a second sample is prepared.

-

The second sample is heated slowly, at a rate of about 2°C per minute, as the temperature approaches the previously determined approximate melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1.0°C).

Determination of Density

The density of a liquid is its mass per unit volume. This can be determined accurately using a pycnometer or, more simply, with a graduated cylinder and an electronic balance.

Apparatus:

-

A 10 mL or 25 mL graduated cylinder

-

An electronic balance (accurate to at least 0.01 g)

-

A thermometer

Procedure:

-

The mass of the clean, dry graduated cylinder is measured and recorded.

-

A specific volume of the liquid (e.g., 10.0 mL) is carefully added to the graduated cylinder. The volume should be read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is then measured and recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by the measured volume.

-

The temperature of the liquid should be recorded as density is temperature-dependent.

-

For improved accuracy, the procedure should be repeated several times, and the average density calculated.

Determination of Solubility in Water

Solubility is a qualitative but informative property. The following procedure determines the miscibility of a liquid in water.

Apparatus:

-

Test tubes

-

Pipettes or droppers

Procedure:

-

Approximately 1 mL of deionized water is placed in a test tube.

-

The liquid organic compound is added dropwise to the test tube, shaking the tube after each addition.

-

The mixture is observed to see if a single homogeneous phase (miscible) or two distinct layers (immiscible) are formed.

-

The number of drops added before immiscibility is observed can provide a semi-quantitative measure of solubility.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of an unknown liquid sample.

Caption: Workflow for the experimental determination of physical properties of a liquid.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. phillysim.org [phillysim.org]

- 3. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. aidic.it [aidic.it]

- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

2,3-Dichloro-1-propanol (CAS 616-23-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-1-propanol (2,3-DCP), with the CAS number 616-23-9, is a chlorinated alcohol of significant interest in chemical synthesis and toxicological research. This document provides an in-depth technical overview of its chemical and physical properties, synthesis, applications, and toxicological profile. Detailed experimental protocols for its synthesis and analysis are provided, alongside a summary of key quantitative data. Furthermore, this guide visualizes the known signaling pathways affected by 2,3-DCP and typical experimental workflows involving this compound, adhering to specified formatting requirements for clarity and utility in a research and development setting.

Chemical and Physical Properties

This compound is a colorless to amber, viscous liquid with an ethereal odor. It is a halogenated alcohol that serves as a key intermediate in various chemical manufacturing processes. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆Cl₂O | [1] |

| Molecular Weight | 128.99 g/mol | [1] |

| CAS Number | 616-23-9 | [1] |

| Appearance | Colorless to amber viscous liquid with an ethereal odor | [2] |

| Boiling Point | 182 °C | [3] |

| Melting Point | -29.15 °C | [4] |

| Density | 1.360 g/mL at 20 °C | [2][5] |

| Flash Point | 93 °C (199.4 °F) | [3][6] |

| Solubility | Slightly soluble in water. Soluble in ethanol and acetone. | [3][7] |

| Refractive Index | 1.4835-1.4855 | [4] |

| Vapor Pressure | 0.214 mmHg at 25 °C | [4] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the chlorination of glycerol. This process is a key step in the conversion of glycerol, a byproduct of biodiesel production, into valuable chemicals like epichlorohydrin.

Experimental Protocol: Synthesis from Glycerol

A common laboratory-scale synthesis involves the reaction of glycerol with hydrogen chloride gas, often using a carboxylic acid catalyst such as acetic acid or adipic acid.[7]

Objective: To synthesize this compound from glycerol.

Materials:

-

Glycerol

-

Hydrogen chloride (gas)

-

Adipic acid (catalyst)

-

Round-bottom flask with a gas inlet tube and a condenser

-

Heating mantle

-

Gas flow meter

-

Neutralizing agent (e.g., sodium carbonate)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine glycerol and a catalytic amount of adipic acid (e.g., 10% by weight of glycerol).[7]

-

Heat the mixture to the desired reaction temperature (e.g., 105 °C).[7]

-

Bubble a controlled stream of hydrogen chloride gas through the reaction mixture. The molar ratio of hydrogen chloride to glycerol is a critical parameter to optimize (e.g., a molar ratio of 4:1).[7]

-

Maintain the reaction temperature and gas flow for a specified duration (e.g., 10 hours) to achieve a high conversion rate.[7]

-

After the reaction is complete, cool the mixture and neutralize the excess acid with a suitable base, such as sodium carbonate.

-

Transfer the mixture to a separatory funnel. The organic layer containing the dichloropropanol will separate from the aqueous layer.

-

Isolate the organic layer and purify the this compound by distillation under reduced pressure.

Expected Yield: Yields of up to 88.2% have been reported under optimized conditions.[7]

Applications

The predominant application of this compound is as a chemical intermediate in the synthesis of epichlorohydrin, a key component in the production of epoxy resins. It also finds use as a carbon and energy source for the growth of certain microorganisms, such as Pseudomonas putida, which can be utilized in bioremediation processes.[4][8]

Experimental Workflow: Synthesis of Epichlorohydrin

The conversion of this compound to epichlorohydrin is typically achieved through a dehydrochlorination reaction using a strong base.

Caption: A generalized workflow for the synthesis of epichlorohydrin from this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a widely used and highly sensitive technique for the determination of this compound in various matrices.

Experimental Protocol: GC-MS Determination in Water

Objective: To quantify the concentration of this compound in a water sample.

Materials:

-

Water sample

-

Ethyl acetate (extraction solvent)

-

Internal standard (e.g., this compound-d5)

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

GC-MS system with a suitable capillary column (e.g., DB-624)

Procedure:

-

Sample Preparation: To a known volume of the water sample (e.g., 10 mL), add a precise amount of the internal standard.

-

Extraction: Add an equal volume of ethyl acetate and vortex the mixture for 1-2 minutes to extract the analyte into the organic phase.

-

Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

-

Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Analysis: Inject a small volume (e.g., 1 µL) of the dried extract into the GC-MS system.

-

Quantification: Identify and quantify the this compound peak based on its retention time and mass spectrum, using the internal standard for calibration.

Toxicology and Safety

This compound is classified as a hazardous substance with significant toxicological concerns. It is toxic if swallowed or in contact with skin and can cause serious eye damage.[3] There is also evidence suggesting it may cause genetic defects and has limited evidence of a carcinogenic effect.[3][9]

Table 2: Summary of GHS Hazard Statements

| Hazard Code | Hazard Statement |

| H301 | Toxic if swallowed |

| H310 | Fatal in contact with skin |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H332 | Harmful if inhaled |

| H341 | Suspected of causing genetic defects |

Source:[3]

Carcinogenicity

Long-term studies in rats have provided evidence for the carcinogenicity of the related isomer, 1,3-dichloro-2-propanol, which is often found in mixtures with 2,3-DCP. These studies are often considered relevant for assessing the risk of 2,3-DCP.

Table 3: Carcinogenicity Data for 1,3-Dichloro-2-propanol in Wistar Rats (2-year drinking water study)

| Dose (mg/kg bw/day) | Sex | Target Organ | Tumor Type |

| ≥6 | Male & Female | Liver | Hepatocellular adenoma and carcinoma |

| ≥6 | Male & Female | Tongue | Squamous cell papilloma and carcinoma |

| 30 | Male & Female | Thyroid | Follicular adenoma and carcinoma |

| ≥6 | Male | Kidney | Renal tubular adenoma and carcinoma |

Source:

Mechanism of Genotoxicity and Signaling Pathways

The genotoxicity of dichloropropanols is believed to be mediated through their metabolic activation to the reactive epoxide, epichlorohydrin.[10] Epichlorohydrin is a known genotoxic agent that can form adducts with DNA, leading to mutations and potential carcinogenicity.

Caption: Proposed metabolic pathway leading to the genotoxicity of this compound.

Recent studies have also elucidated the impact of this compound on immune and neural cells, highlighting its interaction with key signaling pathways.

In T-cells, 2,3-DCP has been shown to suppress immune responses by downregulating the activation of NF-κB and NFAT signaling pathways.

Caption: Inhibition of T-cell signaling pathways by this compound.

Furthermore, in microglia (immune cells of the central nervous system), the isomer 1,3-dichloro-2-propanol has been demonstrated to induce inflammation and apoptosis through the activation of MAPKs and NF-κB signaling pathways, mediated by the production of reactive oxygen species (ROS).[11] Given the structural similarity, a similar mechanism may be relevant for 2,3-DCP.

Caption: Dichloropropanol-induced neuroinflammation and apoptosis in microglia via ROS-mediated pathways.

Microbial Degradation

Certain bacterial strains have been identified that can utilize this compound as a sole carbon and energy source, highlighting its potential for bioremediation. The degradation pathway often involves dehalogenase enzymes.

Experimental Workflow: Microbial Degradation Study

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. US4634784A - Process for production of epichlorohydrin - Google Patents [patents.google.com]

- 4. Isolation and characterization of this compound-degrading rhizobia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. 1,3-Dichloro-2-propanol evokes inflammation and apoptosis in BV-2 microglia via MAPKs and NF-κB signaling pathways mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dichloro-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,3-dichloro-1-propanol, a significant chemical intermediate. It covers its chemical structure, physical and chemical properties, synthesis protocols, and key applications, with a focus on data relevant to research and development.

Chemical Structure and Identification

This compound, also known as glycerol α,β-dichlorohydrin, is a halogenated alcohol.[1][2] Its structure consists of a three-carbon propanol backbone with chlorine atoms attached to the second and third carbon atoms.

Physicochemical Properties

This compound is a viscous, colorless to amber liquid with an ethereal odor.[1][4][6] It is slightly soluble in water and is denser than water.

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Weight | 128.99 g/mol | [1][4] |

| Boiling Point | 182 °C (361 to 365 °F) at 760 mmHg | [1][2][4] |

| Melting Point | -29.15 °C | [4] |

| Density | 1.360 g/mL at 20 °C | [2][4][6] |

| Flash Point | 93 °C (196.5 °F) | [2] |

| Vapor Pressure | 0.18 mmHg | [1] |

| Refractive Index | 1.4819 at 20 °C | [1][2] |

| Water Solubility | 1 to 10 mg/mL at 24.5 °C |

Synthesis of this compound

The primary industrial synthesis of this compound involves the hydrochlorination of glycerol, a byproduct of biodiesel production. This process is of significant interest due to its utilization of a renewable feedstock.

This protocol is based on the hydrochlorination of glycerol using hydrogen chloride gas with an organic acid catalyst.

Materials:

-

Glycerol (90%)

-

Acetic acid (glacial) or Adipic acid

-

Hydrogen chloride (gas)

-

Sodium carbonate (solid)

-

Benzene (for extraction, optional)

-

Concentrated sulfuric acid (for drying HCl gas)

Equipment:

-

2-liter three-necked flask

-

Oil bath

-

Gas inlet tube

-

Gas outlet tube connected to an absorption system

-

Mechanical stirrer

-

Separatory funnel

-

Distillation apparatus (for vacuum distillation)

-

pH indicator (litmus paper)

Procedure:

-

Reaction Setup: Place 1 kg (805 cc, 9.8 moles) of 90% glycerol and 20 g of acetic acid (or 10% adipic acid by weight of glycerol) into a 2-liter flask.[1] The flask is placed in an oil bath and fitted with a gas inlet tube extending below the surface of the liquid and a gas outlet tube.

-

Hydrochlorination: Heat the mixture to 100-110 °C (or 105 °C if using adipic acid).[1][2] Pass a stream of dry hydrogen chloride gas through the mixture. The reaction is exothermic, and the rate of gas absorption will decrease as the reaction proceeds. Continue the gas flow until the weight of the flask has increased by approximately 875 g.[1]

-

Neutralization: Cool the reaction mixture and transfer it to a large beaker. Carefully add solid sodium carbonate in portions with stirring until the solution is just alkaline to litmus paper.

-

Separation: Transfer the neutralized mixture to a separatory funnel and allow the layers to separate. Remove and retain the lower organic layer, which is the crude dichlorohydrin.

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling between 68-75 °C at 14 mmHg.[1] An additional amount of product can be recovered by extracting the aqueous layer with benzene.[1]

-

Yield: The reported yield of dichloropropanol can be as high as 88.2% under optimal conditions with adipic acid as a catalyst.[2]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. WO2009104961A2 - Process for the preparation of a dichloropropanol product - Google Patents [patents.google.com]

- 6. scielo.br [scielo.br]

2,3-Dichloro-1-propanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 2,3-Dichloro-1-propanol (DCIP), a chemical compound of significant interest in various scientific and industrial fields. This document covers its nomenclature, physicochemical properties, synthesis, analytical methods, and its role in metabolic pathways, particularly its biodegradation.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of these synonyms and alternative identifiers is provided in Table 1 for clear reference and to aid in literature searches.

Table 1: Synonyms and Alternative Names for this compound

| Type of Name | Name |

| IUPAC Name | 2,3-dichloropropan-1-ol[1][2] |

| CAS Registry Number | 616-23-9[1][3] |

| Common Synonyms | 1,2-Dichloro-3-propanol[1][4] |

| 2,3-Dichloropropanol[1][4] | |

| Glycerol-α,β-dichlorohydrin[3][5] | |

| α,β-Dichlorohydrin[4][6] | |

| β-Dichlorohydrin[1][4] | |

| Glycerol 1,2-dichlorohydrin[1] | |

| 2,3-Dichloropropyl alcohol[1] | |

| Systematic Names | 1-Propanol, 2,3-dichloro-[1][4] |

| Other Identifiers | DC1P[1] |

| EINECS 210-470-0[1] | |

| UNII-88I7UKE7IM[1] |

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in Table 2. These properties are essential for its handling, application in experimental settings, and for understanding its environmental fate.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₆Cl₂O | [1][3] |

| Molecular Weight | 128.99 g/mol | [3][5] |

| Appearance | Viscous colorless to amber liquid with an ethereal odor | [1] |

| Boiling Point | 182 °C (360-365 °F) at 760 mmHg | [6][7] |

| Density | 1.360 g/mL at 20 °C | [8] |

| Flash Point | 93 °C (199.4 °F) | [5][6] |

| Refractive Index | 1.4819 - 1.4855 at 20 °C | [7][8] |

| Solubility | Soluble in Ethanol, Acetone, Ether. Miscible with water. | [6] |

Experimental Protocols

This section details methodologies for the synthesis, analysis, and biodegradation of this compound, providing a practical guide for laboratory work.

Synthesis of this compound from Glycerol

A common method for the synthesis of dichloropropanol is through the chlorination of glycerol. The following protocol is based on the optimization of this reaction.[6]

Materials:

-

Glycerol

-

Hydrogen chloride (gas)

-

Adipic acid (catalyst)

-

Reaction flask equipped with a gas inlet, condenser, and stirrer

-

Heating mantle

Procedure:

-

Combine glycerol and adipic acid (10% by weight of glycerol) in the reaction flask.

-

Heat the mixture to 105 °C with constant stirring.

-

Bubble hydrogen chloride gas through the reaction mixture. The molar ratio of hydrogen chloride to glycerol should be 4:1.

-

Maintain the reaction at 105 °C for 10 hours.

-

After the reaction is complete, cool the mixture and purify the dichloropropanol product, for example, by distillation.

This optimized process has been reported to yield up to 88.2% dichloropropanol.[6]

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the determination of 1,3-dichloro-2-propanol in water samples, which can be adapted for this compound.[2][9][10]

Materials:

-

Water sample

-

Ethyl acetate (extraction solvent)

-

Anhydrous sodium sulfate

-

1,3-dichloro-2-propanol-d5 (internal standard)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Extraction: To a water sample, add the internal standard. Extract the sample with ethyl acetate.

-

Drying: Pass the ethyl acetate phase through anhydrous sodium sulfate to remove any residual water.

-

Analysis: Inject the dried extract into the GC-MS system for analysis.

The method can achieve a quantification limit of 0.1 μg/L in water.[2][10]

Biodegradation by Pseudomonas putida

Pseudomonas putida strain MC4 can utilize this compound as a sole carbon and energy source.[3][11] The degradation process can be monitored by measuring enzyme activity.

Enzyme Assay for Dichloropropanol Dehydrogenase (DppA): [3] This assay measures the activity of the initial enzyme in the degradation pathway.

Materials:

-

Cell extract of Pseudomonas putida MC4 grown on this compound

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

2,6-dichlorophenolindophenol (DCPIP) (35 μM)

-

This compound (5 mM)

-

Phenazine methosulfate (PMS) (1.6 mM)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, DCPIP, and this compound.

-

Add the cell extract to the reaction mixture.

-

Initiate the reaction by adding PMS.

-

Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm. The molar absorption coefficient of DCPIP at this wavelength is 21.0 mM⁻¹ cm⁻¹.[3]

Metabolic Pathways and Biological Interactions

This compound is a substrate for microbial degradation and is also of toxicological interest due to its potential metabolic activation to reactive intermediates.

Biodegradation Pathway in Pseudomonas putida

The degradation of this compound by Pseudomonas putida MC4 is initiated by an oxidative dehalogenation step. The pathway involves the conversion to 3-chloro-1,2-propanediol, followed by further metabolism to glycerol.[1] A key enzyme in this process is a dehydrogenase, DppA, which catalyzes the initial oxidation.[3]

The following diagram illustrates the initial steps of the biodegradation pathway of this compound in Pseudomonas putida.

Caption: Biodegradation of this compound in Pseudomonas.

Mammalian Metabolism and Toxicity

In mammals, dichloropropanols are of concern due to their potential for metabolic activation to genotoxic compounds. For the related compound 1,3-dichloro-2-propanol, metabolism can lead to the formation of epichlorohydrin, a reactive epoxide.[5] This intermediate is capable of interacting with cellular macromolecules, including DNA, which is a mechanism of its carcinogenicity.[5][12] Studies on 1,3-dichloro-2-propanol have shown it to be genotoxic in various in vitro systems and carcinogenic in animal studies.[4][5] While the toxicology of this compound has been less extensively studied, its structural similarity suggests a potential for similar toxicological properties.[13]

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its nomenclature, physical and chemical properties, and key experimental methodologies. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and safer handling of this compound in a laboratory and industrial context. The provided protocols offer a starting point for synthesis, analysis, and biodegradation studies, while the discussion on metabolic pathways highlights areas of ongoing research and toxicological significance.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Dehalogenase Mechanism for this compound Utilization in Pseudomonas putida Strain MC4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. (+-)-2,3-Dichloro-1-propanol | C3H6Cl2O | CID 12018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (616-23-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,3-Dichloro-1-propanol: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 2,3-dichloro-1-propanol, a key chemical intermediate in various industrial applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Structure and Spectroscopic Overview

This compound (CAS No: 616-23-9) is a halogenated alcohol with the chemical formula C₃H₆Cl₂O.[1][2] Its structure consists of a three-carbon propane backbone with chlorine atoms at the second and third positions and a primary alcohol group at the first position. This arrangement gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.3 | m | 1H | H-2 (CH) |

| ~3.9 | m | 2H | H-1 (CH₂) |

| ~3.8 | m | 2H | H-3 (CH₂) |

| ~2.5 | br s | 1H | OH |

Note: The chemical shifts and multiplicities can vary slightly depending on the solvent and instrument frequency. The signals for the protons on carbons 1, 2, and 3 are complex due to spin-spin coupling.

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~65 | C-1 (CH₂OH) |

| ~60 | C-2 (CHCl) |

| ~48 | C-3 (CH₂Cl) |

Note: The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 2960-2850 | C-H stretch (alkane) |

| 1050 | C-O stretch (primary alcohol) |

| 750-650 | C-Cl stretch |

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows characteristic peaks corresponding to the molecular ion and its fragments.

| m/z | Relative Intensity | Assignment |

| 128/130/132 | Low | [M]⁺ (Molecular ion with chlorine isotopes) |

| 97/99 | Moderate | [M - CH₂OH]⁺ |

| 62/64 | High | [CH₂CHCl]⁺ |

| 49 | High | [CH₂Cl]⁺ |

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 or 500 MHz). For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and calibrated using the reference standard.

IR Spectroscopy

-

Sample Preparation: A thin film of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: The sample is ionized, commonly using electron ionization (EI), where high-energy electrons bombard the molecules, causing them to fragment and form ions.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure and NMR assignments for this compound.

General Spectroscopic Analysis Workflow

Caption: Generalized workflow for the spectroscopic analysis of this compound.

References

2,3-Dichloro-1-propanol solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of 2,3-Dichloro-1-propanol

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who require detailed data on the physicochemical properties of this compound.

Introduction to this compound

This compound (CAS No: 616-23-9) is a colorless, viscous liquid with an ethereal odor.[1][2] It is a halogenated alcohol and an isomer of dichloropropanol.[1][3] With a molecular formula of C₃H₆Cl₂O and a molecular weight of 128.99 g/mol , its structure contains both polar (hydroxyl group) and nonpolar (chlorinated alkyl chain) features, which dictate its solubility behavior.[1] This compound is utilized as a solvent for hard resins and nitrocellulose and as a chemical intermediate in the synthesis of various other compounds.[1][3]

Solubility Profile

The solubility of a substance is a critical parameter in various scientific and industrial applications, including reaction chemistry, formulation development, and environmental fate assessment. The molecular structure of this compound, featuring a polar hydroxyl (-OH) group and two chlorine atoms, allows for a degree of solubility in both polar and non-polar solvents.

Data Presentation

The following table summarizes the available quantitative and qualitative solubility data for this compound in water and common organic solvents.

| Solvent | CAS No. | Formula | Solubility | Temperature (°C) |

| Water | 7732-18-5 | H₂O | 1-10 g/L (Slightly Soluble)[1][3][4] | Not Specified |

| Ethanol | 64-17-5 | C₂H₅OH | Soluble[2][5] | Not Specified |

| Acetone | 67-64-1 | C₃H₆O | Soluble[2][5] | Not Specified |

| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | Soluble[2][5] | Not Specified |

Structural Influence on Solubility

The solubility characteristics of this compound are a direct consequence of its molecular structure. The interplay between its polar and nonpolar components governs its miscibility with different types of solvents.

Caption: Influence of functional groups on solubility.

Experimental Protocol for Solubility Determination

Objective: To determine the qualitative and quantitative solubility of this compound in various solvents.

Materials:

-

This compound (solute)

-

Solvents (e.g., deionized water, ethanol, acetone, diethyl ether)

-

Small, sealable test tubes or vials

-

Graduated or micropipettes

-

Vortex mixer

-

Analytical balance

-

Constant temperature bath or shaker

Part A: Qualitative Solubility Determination

-

Preparation: Label a series of clean, dry test tubes for each solvent to be tested.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of a specific solvent to its corresponding labeled test tube.[6]

-

Solute Addition: Carefully add a small, measured amount of this compound (e.g., 0.05 mL) to the solvent.[6]

-

Mixing: Seal the test tube and agitate it vigorously for 30-60 seconds using a vortex mixer to ensure thorough mixing.[6]

-

Observation: Allow the mixture to stand and observe the result.

-

Soluble: The solute completely dissolves, forming a clear, single homogeneous phase.[6]

-

Partially Soluble: The mixture appears cloudy, or two phases are visible, but the volume of the solute phase has noticeably decreased.[6]

-

Insoluble: The solute does not dissolve, and two distinct layers remain.[6]

-

Part B: Quantitative Solubility Determination (Equilibrium Method)

-

Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume or mass of the solvent.[6]

-

Equilibration: Agitate the mixture in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: Allow the mixture to stand undisturbed at the constant temperature until the undissolved solute fully separates, forming a distinct layer. Centrifugation can be used to accelerate this process.[6]

-

Sampling and Analysis: Carefully extract a known volume of the clear, saturated supernatant. Determine the concentration of the solute in the supernatant using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: Calculate the solubility in units such as g/L or mol/L based on the measured concentration and the volume of the sample.

Caption: Workflow for quantitative solubility measurement.

References

- 1. lookchem.com [lookchem.com]

- 2. (+-)-2,3-Dichloro-1-propanol | C3H6Cl2O | CID 12018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 616-23-9 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 616-23-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Stability and Degradation Pathways of 2,3-Dichloro-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of 2,3-dichloro-1-propanol (2,3-DCP), a compound of interest in various industrial processes and a subject of environmental and toxicological studies. This document details the chemical, thermal, and biological stability of 2,3-DCP, outlines its degradation mechanisms, and provides established experimental protocols for its analysis.

Stability of this compound

This compound (CAS No: 616-23-9) is a viscous, colorless to amber liquid with an ethereal odor.[1] Its stability is a critical factor in its environmental fate, toxicological profile, and potential for bioremediation. Generally, 2,3-DCP is chemically more stable than its isomer, 1,3-dichloro-2-propanol.[2]

Chemical Stability

The chemical stability of 2,3-DCP is significantly influenced by pH. In neutral and acidic conditions, its hydrolysis is slow. However, under alkaline conditions, it undergoes dehydrochlorination to form epichlorohydrin. This reaction is a key step in both its degradation and its industrial synthesis of other chemicals. The hydrolysis half-life of 2,3-DCP is approximately 1.4 years at pH 7 and decreases to 140 days at pH 8.

Thermal Stability

When heated to decomposition, 2,3-DCP emits toxic fumes of hydrogen chloride.[1] While specific kinetic data on its thermal degradation is limited in publicly available literature, this property indicates that high temperatures can lead to its breakdown, releasing corrosive and toxic substances. Enzymes involved in its biodegradation, such as 2,3-DCP dehalogenase, have been shown to be heat-labile, with a significant loss of activity after incubation at 50°C for a short period.[2]

Photodegradation

Direct photolysis of 2,3-DCP is not expected as it does not absorb light in the environmental spectrum. However, it can be degraded in the atmosphere through reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is about 9 days.

Degradation Pathways

The degradation of 2,3-DCP can occur through both abiotic and biotic pathways, leading to a variety of intermediates and final products.

Abiotic Degradation

Hydrolysis: As mentioned, 2,3-DCP hydrolyzes, particularly under alkaline conditions, to form epichlorohydrin. This is a significant pathway for its chemical transformation.

Reaction with Hydroxyl Radicals: In the atmosphere, 2,3-DCP is degraded by hydroxyl radicals. This reaction contributes to its removal from the gas phase.

Biotic Degradation

Several microorganisms have been identified that can degrade 2,3-DCP, often utilizing it as a sole carbon and energy source. The isolation of such bacteria, including species of Pseudomonas and Agrobacterium, has been successful primarily from enrichments at high pH.[2] The biodegradation can be stereospecific, with some bacteria preferentially degrading one enantiomer.[2]

The primary aerobic biodegradation pathway of 2,3-DCP is initiated by a dehalogenase enzyme, which removes a chlorine atom to form 3-chloro-1,2-propanediol (3-MCPD). This intermediate is then converted to glycidol, which is further metabolized to glycerol. Glycerol can then enter central metabolic pathways.

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of 2,3-DCP under various conditions.

Table 1: Abiotic Degradation of this compound

| Degradation Pathway | Condition | Rate Constant / Half-life |

| Hydrolysis | pH 7 | t½ ≈ 1.4 years |

| Hydrolysis | pH 8 | t½ ≈ 140 days |

| Reaction with OH Radicals | Atmospheric | t½ ≈ 9 days |

Table 2: Biodegradation of this compound in Soil

| Soil Type | Initial Concentration (mg/kg) | Biodegradation Half-life (days) |

| Texas Soil | 1200 | 23.1 |

| Mississippi Soil | 750 | 55.3 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 2,3-DCP degradation.

Isolation and Enrichment of 2,3-DCP-Degrading Bacteria

This protocol describes the enrichment and isolation of bacteria capable of utilizing 2,3-DCP as a sole carbon source.

Materials:

-

Soil samples from contaminated sites.

-

Standard Basal Salts (SBS) medium.

-

This compound (filter-sterilized).

-

NaOH or NaHCO₃ for pH adjustment.

-

Orbital shaker.

-

Petri plates with SBS agar.

Procedure:

-

Prepare a soil suspension by mixing 10 g of soil with 100 mL of SBS medium containing 0.5 g/L of 2,3-DCP.

-

Incubate the suspension overnight at 30°C in an orbital shaker at 150 rpm.

-

Inoculate 1-10 mL of the soil suspension into a series of flasks containing 100 mL of fresh SBS medium with 0.5 g/L 2,3-DCP. Adjust the pH of the media to values ranging from 7.0 to 9.0.

-

Incubate the flasks at 30°C and 150 rpm. Monitor for turbidity and chloride release.

-

After several subcultures, perform serial dilutions of the enriched cultures and plate onto SBS agar plates containing 2,3-DCP as the sole carbon source.

-

Isolate single colonies and confirm their ability to degrade 2,3-DCP in liquid culture by monitoring substrate depletion and chloride release.

Dehalogenase Activity Assay

This assay is used to quantify the activity of the dehalogenase enzyme responsible for the initial step in 2,3-DCP biodegradation.

Materials:

-

Cell-free extract (CFE) or purified enzyme.

-

0.2 M Tris-H₂SO₄ buffer (pH 8.0).

-

10 mM this compound solution.

-

0.1 M Silver nitrate (AgNO₃) solution.

-

Microtiter plate or reaction tubes.

Procedure:

-

Prepare a reaction mixture containing the CFE or purified enzyme in 0.2 M Tris-H₂SO₄ buffer (pH 8.0).

-

Initiate the reaction by adding 2,3-DCP to a final concentration of 10 mM.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).

-

Measure the amount of chloride released. This can be done qualitatively by adding AgNO₃, which forms a white precipitate (AgCl), or quantitatively using a chloride-selective electrode or ion chromatography.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of halide per minute per mg of protein.

Analytical Methods

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) for 2,3-DCP Analysis

This method is suitable for the quantification of 2,3-DCP and its volatile degradation products. The following is a general protocol that should be optimized for the specific instrument and matrix.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 180°C at a rate of 10°C/min.

-

Hold: Maintain at 180°C for 5 minutes.

-

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 35-300.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-